molecular formula C45H60ClN7O9S B8508867 Vedroprevir

Vedroprevir

Cat. No.: B8508867
M. Wt: 910.5 g/mol
InChI Key: OTXAMWFYPMNDME-UHFFFAOYSA-N
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Description

Vedroprevir is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s intricate structure suggests it may have unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reagents, catalysts, and conditions such as temperature and pH For example, the synthesis might start with the preparation of the bicyclo[31

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic or polycyclic molecules with analogous functional groups. Examples could be other derivatives of bicyclo[3.1.0]hexane or quinoline-based compounds.

Uniqueness

The uniqueness of the compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity, selectivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C45H60ClN7O9S

Molecular Weight

910.5 g/mol

IUPAC Name

1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)

InChI Key

OTXAMWFYPMNDME-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester (12 g, 13 mmol) was dissolved in THF (200 ml), LiOH (11 g, 260 mmol) in H2O (200 ml) was added, followed by MeOH (200 ml). The mixture was kept stirring at room temperature for 20 h. Upon completion of the reaction, 4 N HCl in H2O was added to adjust pH to 7 at 0° C. The mixture was extracted with EtOAc (2×400 ml). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give 1-({1-[2-(bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethyl-butyryl]-4-[8-chloro-2-(2-isopropylamino-thiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)-quinolin-4-yloxy]-pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid as a yellow solid (11 g, 93% yield). LCMS found 911.52[M+H]+.
Name
1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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